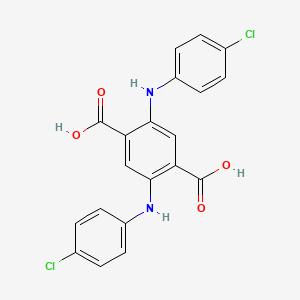

2,5-Bis(p-chloroanilino)terephthalic acid

Cat. No. B8691343

Key on ui cas rn:

41680-76-6

M. Wt: 417.2 g/mol

InChI Key: LVTSHUZPPLHMEB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05713999

Procedure details

To 300 g of polyphosphoric acid (117% phosphoric acid) heated at 80° C. was added 0.5 g N,N-diethylaminopropyl perylenesulfonamide (prepared according to U.S. Pat. No. 4,310,359) followed by 50 g of 2,5-di(4-chloroanilino)terephthalic acid added over a period of 40 minutes, the temperature being maintained below 110° C. by adjustment of the addition rate. The mixture was heated at 113° C. for 4.5 hours. After the melt was cooled to 92° C., the acid strength was adjusted to 111% by the dropwise addition of phosphoric acid. The resultant melt was slowly poured into 525 g of methanol, the temperature being maintained below 64° C. by external cooling and adjustment of melt addition rate. The slurry was heated at reflux for one hour, cooled to below 60° C., diluted with water, filtered, and washed until acid free. The presscake was dried to obtain 43.8 g of crude dichloroquinacridone, which was then salt ground for three hours using 306 g of a microsized salt and 54.6 g of a glycol. The salt was extracted using a slightly alkaline water slurry at 65° C. for one hour. After the slurry was filtered, the presscake was reslurried in slightly acidic water and held at 65° C. for one hour. The solid component was collected by filtration and washed with water. The wet cake can be dried or used as is for specific applications. Here, the wet cake was dried in an oven at 60° C. to give approximately 43 g of 2,9-dichloroquinacridone as a magenta pigment.

[Compound]

Name

polyphosphoric acid

Quantity

300 g

Type

reactant

Reaction Step One

[Compound]

Name

microsized salt

Quantity

306 g

Type

reactant

Reaction Step Five

[Compound]

Name

glycol

Quantity

54.6 g

Type

reactant

Reaction Step Six

Name

N,N-diethylaminopropyl perylenesulfonamide

Quantity

0.5 g

Type

catalyst

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:28]=[CH:27][C:5]([NH:6][C:7]2[CH:15]=[C:14]([C:16]([OH:18])=O)[C:13]([NH:19][C:20]3[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=3)=[CH:12][C:8]=2[C:9]([OH:11])=O)=[CH:4][CH:3]=1.P(=O)(O)(O)O.CO>O.C(NN(NCC)S(C1C2=C3C(C4C5C(=CC=CC2=5)C=CC=4)=CC=CC3=CC=1CCC)(=O)=O)C>[CH:3]1[C:2]([Cl:1])=[CH:28][C:27]2[C:9]([C:8]3[C:7]([NH:6][C:5]=2[CH:4]=1)=[CH:15][C:14]1[C:16]([C:21]2[CH:22]=[C:23]([Cl:26])[CH:24]=[CH:25][C:20]=2[NH:19][C:13]=1[CH:12]=3)=[O:18])=[O:11]

|

Inputs

Step One

[Compound]

|

Name

|

polyphosphoric acid

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(NC2=C(C(=O)O)C=C(C(=C2)C(=O)O)NC2=CC=C(C=C2)Cl)C=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

525 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Five

[Compound]

|

Name

|

microsized salt

|

|

Quantity

|

306 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

glycol

|

|

Quantity

|

54.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

N,N-diethylaminopropyl perylenesulfonamide

|

|

Quantity

|

0.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)NN(S(=O)(=O)C1=C(C=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45)CCC)NCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

113 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added over a period of 40 minutes

|

|

Duration

|

40 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature being maintained below 110° C. by adjustment of the addition rate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the melt was cooled to 92° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature being maintained below 64° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by external cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adjustment of melt addition rate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The slurry was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for one hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to below 60° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed until acid free

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The presscake was dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 43.8 g of crude dichloroquinacridone, which

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The salt was extracted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 65° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for one hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After the slurry was filtered

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held at 65° C. for one hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid component was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The wet cake can be dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Here, the wet cake was dried in an oven at 60° C.

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC2=C(C=C1Cl)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 43 g | |

| YIELD: CALCULATEDPERCENTYIELD | 94.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |